Cas no 1255147-25-1 (Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate)

Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate 化学的及び物理的性質
名前と識別子
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- ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate
- Ethyl (2-(2-iminothiazol-3(2H)-yl)acetyl)carbamate
- T4215
- ethyl N-[2-(2-imino-1,3-thiazol-3-yl)acetyl]carbamate
- Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]-carbamate
- carbamic acid, [(2-imino-3(2H)-thiazolyl)acetyl]-, ethyl ester
- ethyl N-[2-(2-imino-2,3-dihydro-1,3-thiazol-3-yl)acetyl]carbamate
- Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate
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- MDL: MFCD18064589
- インチ: 1S/C8H11N3O3S/c1-2-14-8(13)10-6(12)5-11-3-4-15-7(11)9/h3-4,9H,2,5H2,1H3,(H,10,12,13)
- InChIKey: YVLFYAVIECHDGV-UHFFFAOYSA-N
- SMILES: S1C=CN(C1=N)CC(NC(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 316
- トポロジー分子極性表面積: 108
Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB408994-1 g |
Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate |
1255147-25-1 | 1 g |
€322.50 | 2023-07-19 | ||
abcr | AB408994-1g |
Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate; . |
1255147-25-1 | 1g |
€317.00 | 2025-02-21 | ||
abcr | AB408994-500mg |
Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate; . |
1255147-25-1 | 500mg |
€269.00 | 2025-02-21 | ||
Ambeed | A845882-1g |
Ethyl (2-(2-iminothiazol-3(2H)-yl)acetyl)carbamate |
1255147-25-1 | 97% | 1g |
$267.0 | 2024-04-25 | |
abcr | AB408994-10g |
Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate; . |
1255147-25-1 | 10g |
€1357.00 | 2025-02-21 | ||
A2B Chem LLC | AI16591-10g |
Ethyl [(2-imino-1,3-thiazol-3(2h)-yl)acetyl]carbamate |
1255147-25-1 | >95% | 10g |
$1412.00 | 2024-04-20 | |
A2B Chem LLC | AI16591-5g |
Ethyl [(2-imino-1,3-thiazol-3(2h)-yl)acetyl]carbamate |
1255147-25-1 | >95% | 5g |
$995.00 | 2024-04-20 | |
A2B Chem LLC | AI16591-1g |
Ethyl [(2-imino-1,3-thiazol-3(2h)-yl)acetyl]carbamate |
1255147-25-1 | >95% | 1g |
$509.00 | 2024-04-20 | |
TRC | E258730-500mg |
Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate |
1255147-25-1 | 500mg |
$ 450.00 | 2022-06-05 | ||
abcr | AB408994-5 g |
Ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate |
1255147-25-1 | 5 g |
€907.00 | 2023-07-19 |
Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamateに関する追加情報
Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate: A Comprehensive Overview
Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate, with the CAS number 1255147-25-1, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carbamate derivative exhibits a unique structural framework characterized by a 1,3-thiazole core, which is a motif widely recognized for its biological activity and pharmacological potential. The presence of an imino group and an acetylcarbamate moiety further enhances its chemical reactivity and functional versatility, making it a valuable scaffold for the development of novel therapeutic agents.
The 1,3-thiazole ring is a prominent structural feature in many bioactive molecules, including antiviral, antibacterial, and anticancer agents. Its aromaticity and ability to engage in hydrogen bonding interactions make it an ideal platform for drug design. In Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate, the imino group at the 2-position introduces a site for nucleophilic addition reactions, while the acetylcarbamate moiety provides a polar functional group that can interact with biological targets. This combination of features makes the compound a promising candidate for further exploration in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, allowing researchers to explore its pharmacological properties more thoroughly. The synthesis of Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate typically involves multi-step reactions starting from commercially available precursors. The key steps often include cyclization reactions to form the 1,3-thiazole core, followed by functionalization at the 2-position to introduce the imino group. The final step involves the attachment of the acetylcarbamate moiety, which can be achieved through various carbamoylation reactions.
The pharmacological profile of Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate has been studied in several preclinical models. Initial investigations have highlighted its potential as an inhibitor of various enzymes and receptors involved in pathophysiological processes. For instance, studies suggest that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. Additionally, its interaction with certain receptors has been explored for potential applications in neurological disorders.
The structural features of Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate also make it a versatile intermediate for the synthesis of more complex derivatives. By modifying the substituents on the 1,3-thiazole ring or introducing additional functional groups through derivatization reactions, researchers can generate libraries of compounds with tailored biological activities. This approach is particularly valuable in high-throughput screening programs aimed at identifying lead compounds for drug development.
In conclusion, Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and potential biological applications. The combination of a 1,3-thiazole core with an imino group and an acetylcarbamate moiety provides a rich scaffold for drug design and discovery. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like Ethyl (2-imino-1,3-thiazol-3(2H)-yl)acetylcarbamate are poised to play a crucial role in the development of next-generation pharmaceuticals.
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